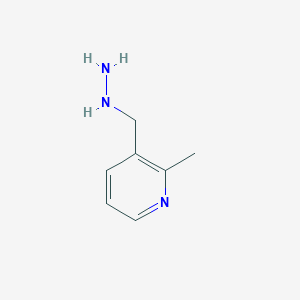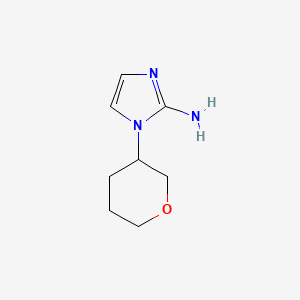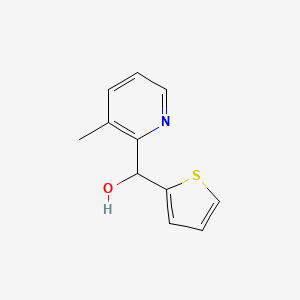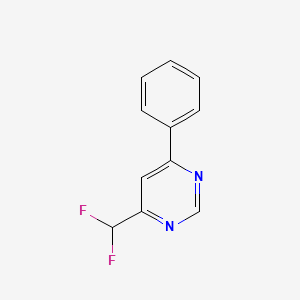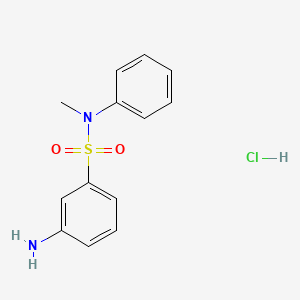
Diethyl 4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with diethyl ester groups and a thioether linkage to a phenylurea moiety, which includes a chlorophenyl group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as diethyl malonate and a suitable aldehyde.
Introduction of the thioether linkage: This step involves the reaction of the pyridine derivative with a thiol compound, often under basic conditions.
Formation of the phenylurea moiety: This is typically done by reacting the thioether-substituted pyridine with an isocyanate derivative, such as 4-chlorophenyl isocyanate, to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A similar compound with a dihydropyridine ring instead of a pyridine ring.
4-(4-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester: Another related compound with a similar core structure but different substituents.
Uniqueness
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is unique due to its combination of a pyridine ring, thioether linkage, and phenylurea moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds, making it a valuable subject for further research and development.
特性
分子式 |
C24H22ClN3O5S |
|---|---|
分子量 |
500.0 g/mol |
IUPAC名 |
diethyl 4-[2-[(4-chlorophenyl)carbamoylamino]phenyl]sulfanylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C24H22ClN3O5S/c1-3-32-22(29)19-13-17(14-20(27-19)23(30)33-4-2)34-21-8-6-5-7-18(21)28-24(31)26-16-11-9-15(25)10-12-16/h5-14H,3-4H2,1-2H3,(H2,26,28,31) |
InChIキー |
IWSJFKSGCFUTHJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)SC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)




